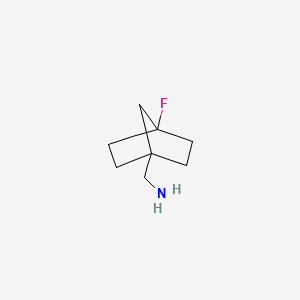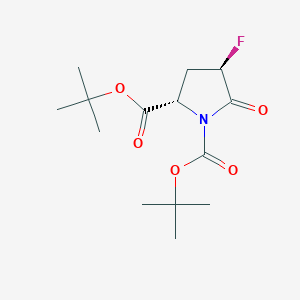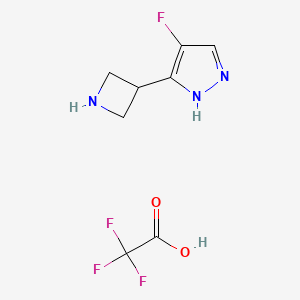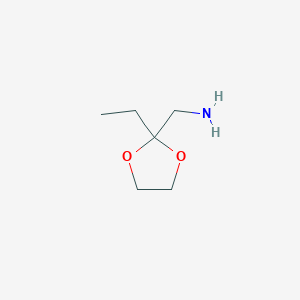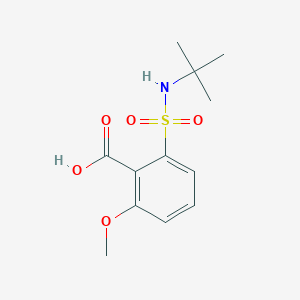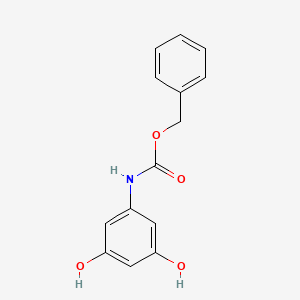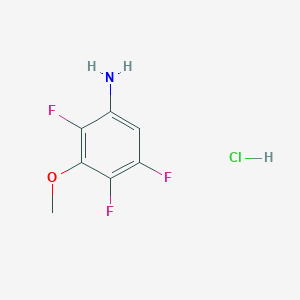
Methyl 2-phenyl-3-sulfamoylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-phenyl-3-sulfamoylpropanoate is an organic compound that belongs to the class of sulfamoyl esters This compound is characterized by the presence of a sulfamoyl group (-SO2NH2) attached to a propanoate backbone, with a phenyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenyl-3-sulfamoylpropanoate typically involves the esterification of 2-phenyl-3-sulfamoylpropanoic acid. One common method is the reaction of 2-phenyl-3-sulfamoylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-phenyl-3-sulfamoylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Methyl 2-phenyl-3-sulfamoylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition due to its sulfamoyl group, which can mimic the structure of certain enzyme substrates.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-phenyl-3-sulfamoylpropanoate involves its interaction with biological molecules through its sulfamoyl group. This group can form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially inhibiting enzyme activity. The phenyl group may also contribute to binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-phenyl-3-sulfamoylbutanoate: Similar structure but with an additional carbon in the backbone.
Ethyl 2-phenyl-3-sulfamoylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-phenyl-3-sulfamoylacetate: Similar structure but with a shorter backbone.
Uniqueness
Methyl 2-phenyl-3-sulfamoylpropanoate is unique due to its specific combination of a sulfamoyl group and a phenyl group attached to a propanoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H13NO4S |
|---|---|
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
methyl 2-phenyl-3-sulfamoylpropanoate |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(12)9(7-16(11,13)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H2,11,13,14) |
Clé InChI |
LJWPLNUCSVVIRD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CS(=O)(=O)N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


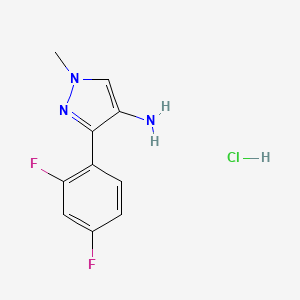
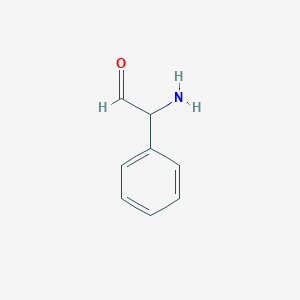
![2-Aminofuro[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13505227.png)
![1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid](/img/structure/B13505235.png)
![1-[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B13505241.png)

